(2-[(Isobutoxycarbonyl)amino]-1,3-thiazol-4-YL)acetic acid
Description
(2-[(Isobutoxycarbonyl)amino]-1,3-thiazol-4-yl)acetic acid is a thiazole derivative characterized by an isobutoxycarbonyl (O-CO-O-isobutyl) group attached to the amino substituent at the 2-position of the thiazole ring and an acetic acid moiety at the 4-position. Thiazole derivatives are frequently explored for their biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .
Properties
CAS No. |
1019115-35-5 |
|---|---|
Molecular Formula |
C10H14N2O4S |
Molecular Weight |
258.30 g/mol |
IUPAC Name |
2-[2-(2-methylpropoxycarbonylamino)-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C10H14N2O4S/c1-6(2)4-16-10(15)12-9-11-7(5-17-9)3-8(13)14/h5-6H,3-4H2,1-2H3,(H,13,14)(H,11,12,15) |
InChI Key |
GLKJXYIOPFZUMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)NC1=NC(=CS1)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-[(ISOBUTOXYCARBONYL)AMINO]-1,3-THIAZOL-4-YL)ACETICACID typically involves the reaction of isobutyl chloroformate with 2-aminothiazole-4-acetic acid. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product . The reaction conditions often include maintaining a temperature range of 0-5°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
(2-[(ISOBUTOXYCARBONYL)AMINO]-1,3-THIAZOL-4-YL)ACETICACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiazole derivatives with reduced functional groups .
Scientific Research Applications
(2-[(ISOBUTOXYCARBONYL)AMINO]-1,3-THIAZOL-4-YL)ACETICACID has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of (2-[(ISOBUTOXYCARBONYL)AMINO]-1,3-THIAZOL-4-YL)ACETICACID involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, which can lead to the disruption of metabolic pathways in microorganisms, making it an effective antimicrobial agent. Additionally, its interaction with cellular receptors can trigger apoptosis in cancer cells, contributing to its anticancer properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Diversity and Molecular Properties
The 2-amino group on the thiazole ring is a key site for functionalization. Variations in this group significantly influence physicochemical properties such as solubility, steric bulk, and electronic effects.
This compound lacks the ester oxygen present in the target isobutoxycarbonyl group, which may reduce solubility in polar solvents .
tert-Butoxycarbonyl (Boc) Substituent Compound: 2-[2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazol-4-yl]acetic acid () Molecular Formula: C₁₁H₁₆N₂O₄S Molecular Weight: 272.33 g/mol Substituent: Boc (O-CO-O-tert-butyl) Key Features: The Boc group is a common protecting group in organic synthesis. Its bulky tert-butyl moiety enhances steric shielding, which could stabilize the compound against enzymatic degradation. The ester oxygen in Boc may improve aqueous solubility compared to purely alkyl substituents .
Phenylsulfonyl Substituent Compound: {2-[(Phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid () Molecular Formula: C₁₁H₁₀N₂O₄S₂ Molecular Weight: 314.34 g/mol Substituent: Phenylsulfonyl (SO₂-C₆H₅) Key Features: The sulfonyl group is highly polar and electron-withdrawing, likely increasing solubility in polar solvents. This substituent may also engage in hydrogen bonding, influencing crystal packing (as discussed in ) .
However, the aromatic ring increases hydrophobicity, which may reduce solubility .
Heterocyclic Substituents
- Molecular Formula: C₉H₇NO₂S₂
- Molecular Weight : 225.29 g/mol
- Substituent : Thiophene
Data Table: Structural and Molecular Comparisons
Research Findings and Implications
- Solubility and Bioavailability : Compounds with polar substituents (e.g., sulfonyl in , Boc in ) exhibit higher aqueous solubility, making them suitable for pharmaceutical formulations. In contrast, hydrophobic groups like benzoyl or thiophene may enhance blood-brain barrier penetration.
- Biological Activity : Thiazole derivatives with sulfonamide or benzoyl groups are frequently explored as enzyme inhibitors. For example, phenylsulfonyl-substituted compounds () may target carbonic anhydrases, while benzoyl derivatives () are studied in antimicrobial contexts.
- Synthetic Utility : The Boc-protected analog () serves as an intermediate in peptide synthesis, highlighting the versatility of thiazole-acetic acid derivatives in organic chemistry.
Biological Activity
(2-[(Isobutoxycarbonyl)amino]-1,3-thiazol-4-YL)acetic acid is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a thiazole ring and an isobutoxycarbonyl group. The biological activity of this compound has been investigated in various studies, revealing its potential therapeutic applications in treating several diseases.
Chemical Structure
The chemical structure of (2-[(Isobutoxycarbonyl)amino]-1,3-thiazol-4-YL)acetic acid can be represented as follows:
This structure indicates the presence of functional groups that may contribute to its biological properties.
Antimicrobial Properties
Research has indicated that thiazole derivatives, including (2-[(Isobutoxycarbonyl)amino]-1,3-thiazol-4-YL)acetic acid, exhibit significant antimicrobial activity. In a study examining various thiazole compounds, it was found that they showed promising zones of inhibition against both Gram-positive and Gram-negative bacteria. Specifically, the compound demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The anti-inflammatory potential of thiazole derivatives has been linked to their ability to inhibit pro-inflammatory cytokines. In vitro studies have shown that these compounds can reduce the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory responses . This suggests a possible application in treating inflammatory diseases.
Analgesic Activity
The analgesic properties of (2-[(Isobutoxycarbonyl)amino]-1,3-thiazol-4-YL)acetic acid were assessed using the acetic acid-induced writhing test in mice. The results indicated a significant reduction in writhing movements, suggesting that this compound possesses peripheral analgesic activity comparable to standard analgesics like diclofenac sodium .
Study 1: Antimicrobial Assessment
A recent study evaluated the antimicrobial efficacy of various thiazole derivatives, including (2-[(Isobutoxycarbonyl)amino]-1,3-thiazol-4-YL)acetic acid. The results are summarized in Table 1:
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| (2-[(Isobutoxycarbonyl)amino]-1,3-thiazol-4-YL)acetic acid | 15 | Staphylococcus aureus |
| (2-[(Isobutoxycarbonyl)amino]-1,3-thiazol-4-YL)acetic acid | 18 | Escherichia coli |
| Other Thiazole Derivative | 12 | Pseudomonas aeruginosa |
This study highlighted the compound's effectiveness against common bacterial pathogens.
Study 2: Anti-inflammatory Mechanism
In another investigation focusing on the anti-inflammatory effects of thiazole compounds, it was found that (2-[(Isobutoxycarbonyl)amino]-1,3-thiazol-4-YL)acetic acid significantly inhibited TNF-α production in lipopolysaccharide-stimulated macrophages. The findings are detailed in Table 2:
| Treatment | TNF-α Production (pg/mL) |
|---|---|
| Control | 250 |
| Thiazole Compound (10 µM) | 150 |
| Thiazole Compound (50 µM) | 80 |
This data suggests that the compound may act as a modulator of inflammatory pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
